m-PEG4-NHS ester

Descripción general

Descripción

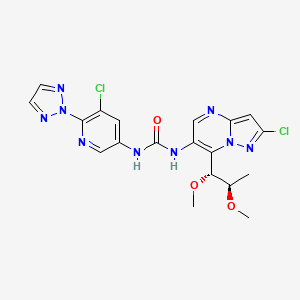

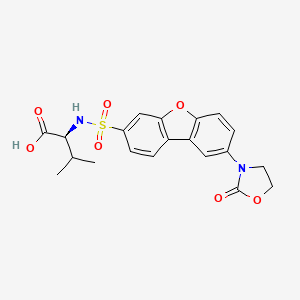

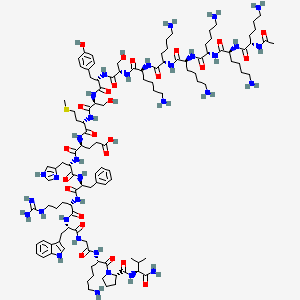

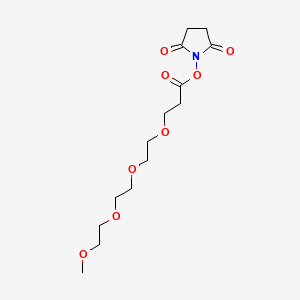

M-PEG4-NHS ester is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Molecular Structure Analysis

The molecular formula of this compound is C14H23NO8 . Its molecular weight is 333.34 . The SMILES string representation is O=C(CCOCCOCCOCCOC)ON1C(CCC1=O)=O .Chemical Reactions Analysis

This compound is a crosslinker with enhanced stability and water solubility . This crosslinker has an NHS ester that can be reacted with a primary amine and a methyltetrazine that is reactive with trans-cyclooctenes .Physical And Chemical Properties Analysis

This compound is a clear liquid . It is colorless and has a molecular weight of 333.34 . Its storage temperature is less than 0°C .Aplicaciones Científicas De Investigación

Enhancement of Bioactive Hydrogels :m-PEG4-NHS ester is used to improve cell adhesion and spreading in bioactive hydrogels, crucial for regenerative medicine and drug delivery. Acrylate-PEG-N-hydroxysuccinimide (Acr-PEG-NHS) serves as a linker for functionalizing proteins with photo-cross-linkable groups, which can be incorporated into PEG hydrogel networks. However, density adjustments of PEG linkers are necessary to avoid blocking integrin binding sites on proteins and to maintain bioactivity over time (Browning et al., 2013).

PEGylation in Biopharmaceuticals :The process of PEGylation, involving covalently bonding polyethylene glycol (PEG) to peptides or proteins, enhances bioavailability and reduces immunogenicity. This compound plays a role in these PEGylation reagents, chosen for their reaction specificity and desired length or branching of the chain. This process is significant in optimizing the pharmacodynamic and pharmacokinetic properties of biopharmaceuticals (Crafts et al., 2016).

Hydrogel Formation for Biomedical Applications :this compound is integral in the formation of hydrogels through oxo-ester mediated native chemical ligation (OMNCL), suitable for in-vitro cell encapsulation and in-vivo implantation. These hydrogels, formed by mixing aqueous solutions of NHS and N-Cys functionalized PEGs, demonstrate high viability for cells and minimal inflammatory response in mice, making them attractive for wound healing, tissue repair, and drug delivery applications (Strehin et al., 2013).

Innovative Drug Delivery Systems :Injectable hydrogels using this compound demonstrate potential in biomedical fields like drug delivery and stimuli-responsive drug release. These hydrogels, crosslinked by selenocystamine crosslinkers, show dual redox-responsive degradation and release profiles, beneficial for controlled drug release (Gong et al., 2017).

Functionalization of Peptides and Proteins :this compound is used in the functionalization of peptides and proteins, allowing for rapid modification under aqueous conditions and enabling selective cross-linking with cysteine and lysine residues. This method is significant for the late-stage functionalization of peptides and proteins with PEG units, fluorescent probes, and cytotoxic agents, offering a high level of molecular control for bioconjugate design (Silva et al., 2021).

Myopia Treatment :A novel application of this compound involves its use in treating myopia. A study demonstrated that scleral collagen crosslinked with a four-armed star-shaped PEG molecule with NHS ester functional groups effectively controlled the progression of form-deprivation myopia in rabbits, showcasing its potential in ocular therapeutics (Wang et al., 2021).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

m-PEG4-NHS ester plays a significant role in biochemical reactions, particularly in the formation of covalent bonds with primary amines, such as those found in proteins and other biomolecules . The hydrophilic PEG spacer arm of this compound enhances the water solubility of the molecules it is conjugated to .

Cellular Effects

The effects of this compound on cells are primarily related to its role in the conjugation of biomolecules. By facilitating the attachment of various substances to proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of covalent bonds with primary amines. This occurs through a nucleophilic attack mechanism, where the nitrogen in the amine group attacks the carbon in the carbonyl group of the NHS ester .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as the stability of the compound and the degradation of the NHS ester group . The NHS ester group is sensitive to hydrolysis, especially in the presence of water .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would be influenced by its conjugation to other molecules. The hydrophilic PEG spacer arm could enhance the solubility and distribution of the conjugated molecules .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO8/c1-19-6-7-21-10-11-22-9-8-20-5-4-14(18)23-15-12(16)2-3-13(15)17/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYFFZZPEREGBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-yl]amino]-9-(trifluoromethyl)-5,7-dihydropyrimido[5,4-d][1]benzazepine-6-thione](/img/structure/B609179.png)

![1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea](/img/structure/B609184.png)